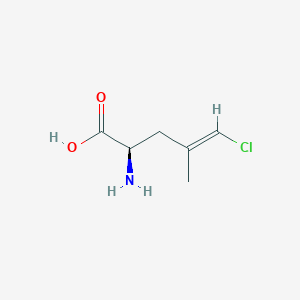

(2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid is a chemical compound with the molecular formula C7H12ClNO2 It is a derivative of amino acids and features a unique structure with a chlorine atom and a double bond in its side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-4-methylpent-4-enoic acid with an appropriate amine source under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of saturated amino acids.

Substitution: Formation of various substituted amino acids depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(2R)-2-Amino-4-methylpentanoic acid: Lacks the chlorine atom and double bond, resulting in different chemical and biological properties.

(2R)-2-Amino-5-chloropentanoic acid: Similar structure but without the double bond, affecting its reactivity and applications.

Uniqueness

(2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid is unique due to the presence of both a chlorine atom and a double bond in its side chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

(2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid is a chiral amino acid derivative that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with biological systems in specific ways, making it a candidate for further research into its potential therapeutic effects.

Chemical Structure and Properties

The chemical formula of this compound is C6H10ClN1O2. Its molecular weight is approximately 151.6 g/mol. The presence of a chlorine atom and a double bond in its structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H10ClN1O2 |

| Molecular Weight | 151.6 g/mol |

| CAS Number | [Not available] |

| Chirality | (2R) |

The biological activity of this compound primarily arises from its ability to modulate neurotransmitter systems. It is hypothesized to act as an antagonist or modulator at certain amino acid receptors, particularly those involved in excitatory neurotransmission, such as the glutamate receptors.

- Interaction with Receptors : The compound may influence neurotransmitter release and receptor activation, potentially affecting synaptic plasticity and neuronal excitability.

- Inhibition Studies : Experimental studies have indicated that this compound can inhibit the uptake of specific neurotransmitters, thereby enhancing their availability in the synaptic cleft.

Biological Activity

Research findings suggest that this compound exhibits several biological activities:

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from excitotoxicity, which is often mediated by excessive glutamate signaling.

- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents.

- Antitumor Activity : Some studies have reported that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating possible applications in cancer therapy.

Case Studies

Several case studies highlight the biological significance of this compound:

-

Neuroprotection in Animal Models :

- A study demonstrated that administration of the compound in rodent models of neurodegeneration resulted in reduced neuronal loss and improved behavioral outcomes.

- Mechanistic investigations revealed that the compound reduced oxidative stress markers and inflammation in brain tissues.

-

Antimicrobial Testing :

- In vitro assays showed that this compound exhibited significant inhibition of growth against Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity.

-

Cytotoxicity Against Cancer Cells :

- A series of experiments evaluated the cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).

- Results indicated an IC50 value of approximately 25 µM for A549 cells, suggesting a promising avenue for further development as an anticancer agent.

Properties

Molecular Formula |

C6H10ClNO2 |

|---|---|

Molecular Weight |

163.60 g/mol |

IUPAC Name |

(E,2R)-2-amino-5-chloro-4-methylpent-4-enoic acid |

InChI |

InChI=1S/C6H10ClNO2/c1-4(3-7)2-5(8)6(9)10/h3,5H,2,8H2,1H3,(H,9,10)/b4-3+/t5-/m1/s1 |

InChI Key |

VTDKHKIOIPWXCM-QLSVQJPWSA-N |

Isomeric SMILES |

C/C(=C\Cl)/C[C@H](C(=O)O)N |

Canonical SMILES |

CC(=CCl)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.